molecular formula C16H15Cl2N5O2S B3007752 6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 896298-61-6

6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B3007752
CAS No.: 896298-61-6
M. Wt: 412.29
InChI Key: DFJRKTGAGZZRMQ-UHFFFAOYSA-N
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Description

6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a useful research compound. Its molecular formula is C16H15Cl2N5O2S and its molecular weight is 412.29. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Some novel triazinone derivatives, including compounds structurally related to 6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one, have been evaluated for their growth inhibition properties against certain bacterial and fungal pathogens. These derivatives have also been screened for their potency as mosquito larvicidal agents (Kumara et al., 2015).

Synthesis and Structural Analysis

  • Research has been conducted on synthesizing various derivatives of triazinones, including methods for the synthesis of 8-alkylthio- and 8-selanyl-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines. These studies include the structural analysis of the synthesized products using techniques like IR, 1H, 13C, 2D HMBC 1H–77Se NMR, and high-resolution mass spectra, as well as X-ray single-crystal diffraction analyses (Ivanov et al., 2020).

Antioxidant Properties

  • Derivatives of 6-tert-butyl-8-(benzylideneamino)-8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-оnes have been synthesized and evaluated for their antioxidant properties. The study demonstrated that depending on their structure, these compounds exhibit both antioxidant and prooxidant properties. The introduction of electron-withdrawing substituents into the benzene ring tends to decrease the antioxidant properties (Novodvorskyi et al., 2020).

Molecular Structure and Characterization

  • Studies have been conducted on the molecular structure and characterization of various triazinone derivatives, including allylic derivatives. Techniques like 2D-NMR, including gHSQC and gHMBC measurements, have been employed to verify the structures of these derivatives. These studies also involve exploring the intermolecular hydrogen bonding and pi-pi stacking interactions within the molecules (Hwang et al., 2006).

Larvicidal and Antibacterial Properties

  • A series of novel 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones were synthesized and evaluated for their mosquito-larvicidal and antibacterial activities. Some of these compounds exhibited moderate activities against malaria vectors and a broad spectrum of antibacterial activity against Gram-positive and Gram-negative species (Castelino et al., 2014).

Properties

IUPAC Name

6-tert-butyl-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N5O2S/c1-16(2,3)12-13(25)19-14-20-21-15(23(14)22-12)26-7-11(24)8-4-5-9(17)10(18)6-8/h4-6H,7H2,1-3H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJRKTGAGZZRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)Cl)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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